molecular formula C9H13NO B13680398 (4-Isopropylpyridin-2-yl)methanol

(4-Isopropylpyridin-2-yl)methanol

Cat. No.: B13680398
M. Wt: 151.21 g/mol
InChI Key: RHBOZNLWNGJBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, featuring an isopropyl group at the 4-position and a hydroxymethyl group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropylpyridin-2-yl)methanol typically involves the reaction of 4-isopropylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropylpyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Scientific Research Applications

(4-Isopropylpyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Isopropylpyridin-2-yl)methanol is not well-documented. as a pyridine derivative, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Isopropylpyridin-2-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(4-propan-2-ylpyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO/c1-7(2)8-3-4-10-9(5-8)6-11/h3-5,7,11H,6H2,1-2H3

InChI Key

RHBOZNLWNGJBRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.